molecular formula C26H23Cl2N5O3S B2700431 5-((2,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887222-98-2

5-((2,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2700431
CAS RN: 887222-98-2
M. Wt: 556.46
InChI Key: RSKYCTYTKFCHIS-UHFFFAOYSA-N
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Description

5-((2,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C26H23Cl2N5O3S and its molecular weight is 556.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds related to "5-((2,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol" have been synthesized and evaluated for their antimicrobial activities. For example, the synthesis and antimicrobial activities of azole derivatives, including 1,2,4-triazole compounds, have demonstrated activity against various microorganisms, underscoring their potential in addressing bacterial and fungal infections (Başoğlu et al., 2013).

Anticancer and Antiangiogenic Effects

Investigations into benzimidazole derivatives bearing 1,2,4-triazole moieties as EGFR inhibitors reveal the anti-cancer properties of these compounds. They have shown promise in molecular docking studies, suggesting their utility in cancer treatment by inhibiting tumor growth and angiogenesis (Karayel, 2021).

Pharmacological Evaluation

The pharmacological evaluation of derivatives for their anti-inflammatory and analgesic properties has been a significant area of research. Studies on compounds structurally related to "this compound" have indicated potential benefits in reducing inflammation and pain without inducing gastric lesions, highlighting their therapeutic potential in managing pain and inflammation (Tozkoparan et al., 2004).

properties

IUPAC Name

5-[(2,4-dichlorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23Cl2N5O3S/c1-35-18-7-5-17(6-8-18)31-10-12-32(13-11-31)22(19-9-4-16(27)15-20(19)28)23-25(34)33-26(37-23)29-24(30-33)21-3-2-14-36-21/h2-9,14-15,22,34H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKYCTYTKFCHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(C3=C(C=C(C=C3)Cl)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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